![molecular formula C13H14N2O4S B2406624 2-[メチル-(3-メチルキノリン-8-イル)スルホニルアミノ]酢酸 CAS No. 1094744-76-9](/img/structure/B2406624.png)
2-[メチル-(3-メチルキノリン-8-イル)スルホニルアミノ]酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid is a chemical compound that has garnered attention due to its potential therapeutic and environmental applications. This compound features a quinoline moiety, which is a well-known nitrogenous tertiary base with significant biological and pharmacological activities .
科学的研究の応用
2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid typically involves the following steps:
Formation of the Quinoline Intermediate: The quinoline scaffold can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis.
Sulfonylation: The quinoline intermediate is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Methylation: Methylation of the quinoline moiety is achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Amino Acid Coupling: The final step involves coupling the sulfonylated and methylated quinoline with glycine or its derivatives under peptide coupling conditions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies .
化学反応の分析
Types of Reactions
2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of sulfonamide or sulfonothioate derivatives.
作用機序
The mechanism of action of 2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, inhibiting DNA replication and transcription . Additionally, the sulfonyl group can interact with enzymes, modulating their activity .
類似化合物との比較
Similar Compounds
Quinoline: A nitrogenous base with significant biological activity.
Sulfonylquinolines: Compounds with similar sulfonyl and quinoline moieties.
Methylquinolines: Compounds with methylated quinoline structures.
Uniqueness
2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid is unique due to its combined features of methylation, sulfonylation, and amino acid coupling, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2-[methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-9-6-10-4-3-5-11(13(10)14-7-9)20(18,19)15(2)8-12(16)17/h3-7H,8H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIOLACBHIVSEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)N(C)CC(=O)O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
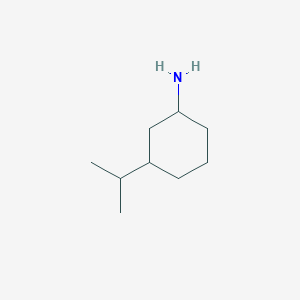
![1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2406543.png)
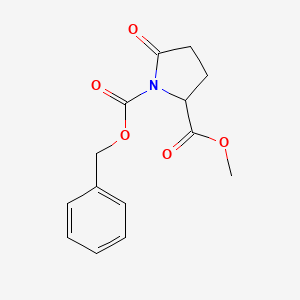
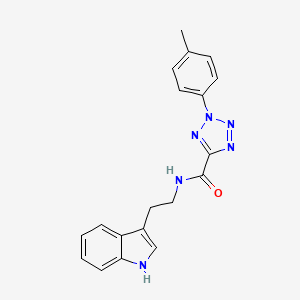
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cinnamamide](/img/structure/B2406550.png)
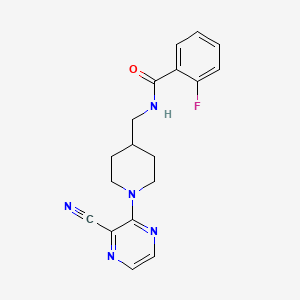
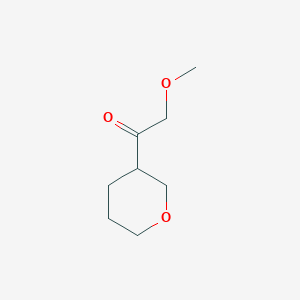
![4-acetyl-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2406553.png)
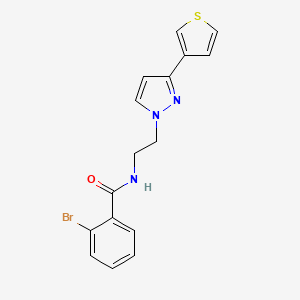
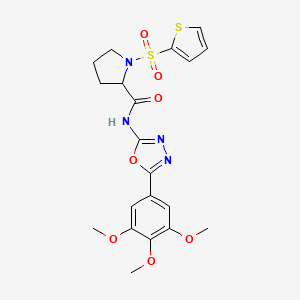
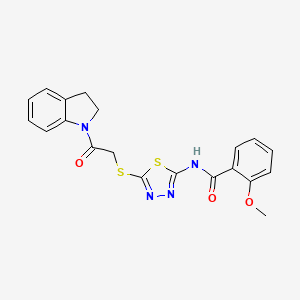
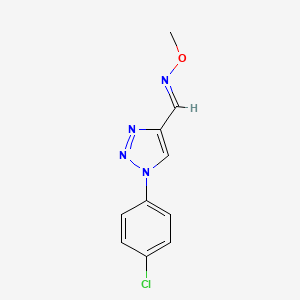
![2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2406563.png)
![3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2406564.png)
